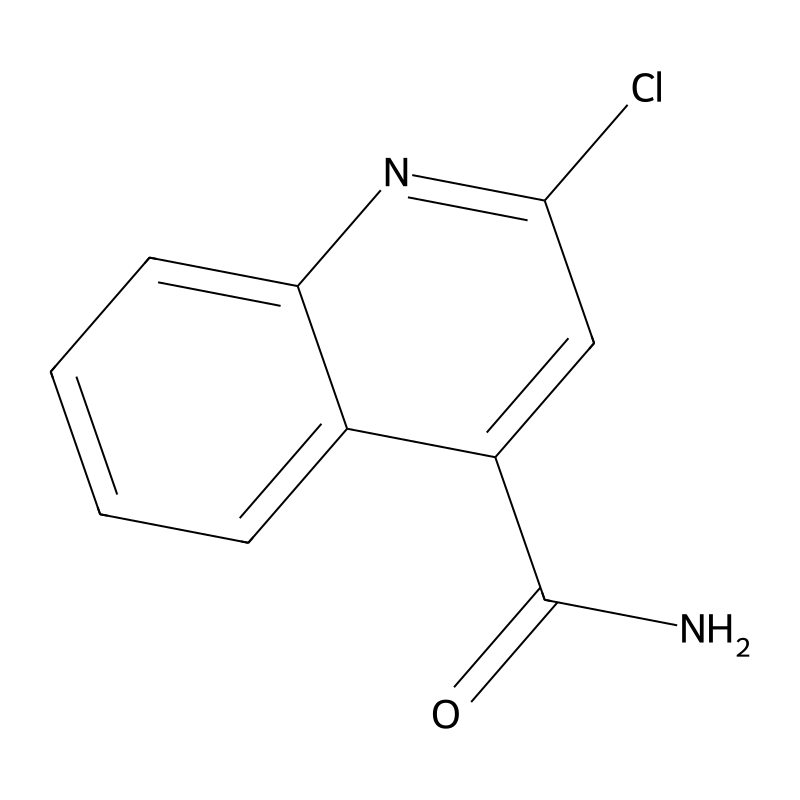

2-Chloroquinoline-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Anticancer Properties:

-Chloroquinoline-4-carboxamide has been investigated for its potential to inhibit the growth and proliferation of cancer cells. Studies have shown that it may act through various mechanisms, including:

- Disrupting cell cycle progression: The compound may interfere with the normal cell division process, leading to cell death [].

- Inducing apoptosis: It may trigger programmed cell death (apoptosis) in cancer cells [].

- Targeting specific signaling pathways: 2-Chloroquinoline-4-carboxamide may target specific signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway [].

Antibacterial Activity:

Research suggests that 2-Chloroquinoline-4-carboxamide may possess antibacterial activity against various bacterial strains, including some antibiotic-resistant bacteria []. The exact mechanism of action against bacteria is still under investigation, but it may involve inhibiting bacterial growth and replication.

Other Potential Applications:

-Chloroquinoline-4-carboxamide is also being explored for its potential applications in other areas of scientific research, including:

- Neurodegenerative diseases: Studies suggest that the compound may have neuroprotective effects and could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Anti-inflammatory properties: Research indicates potential anti-inflammatory properties of 2-Chloroquinoline-4-carboxamide, suggesting its possible use in inflammatory diseases.

2-Chloroquinoline-4-carboxamide is a chemical compound characterized by its quinoline structure, which is a bicyclic heteroaromatic system containing nitrogen. This compound is derived from 2-chloroquinoline, where a carboxamide functional group is substituted at the fourth position of the quinoline ring. The molecular formula for 2-chloroquinoline-4-carboxamide is , and it features significant structural attributes that contribute to its chemical reactivity and biological activity.

The chemical reactivity of 2-chloroquinoline-4-carboxamide can be categorized into several types of reactions:

- Nucleophilic Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Amidation Reactions: The carboxamide group can participate in reactions with electrophiles, leading to the formation of various derivatives.

- Reduction Reactions: The compound can be reduced to yield amine derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can also engage in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions are pivotal in the synthesis of derivatives that may exhibit enhanced biological properties or improved pharmacological profiles.

2-Chloroquinoline-4-carboxamide and its derivatives have been studied for various biological activities:

- Antimicrobial Activity: Some studies indicate that this compound exhibits significant antibacterial properties against a range of pathogens.

- Anticancer Potential: Recent research has highlighted its potential as an anticancer agent, particularly in inducing apoptosis in cancer cells. This has been demonstrated in studies focusing on colon cancer models .

- Inhibition of Enzymatic Activity: The compound has shown promise in inhibiting certain enzymes, making it a candidate for further exploration in drug development.

The biological activities are closely linked to the structural characteristics of the compound, particularly the presence of the chloro and carboxamide groups.

Synthesis of 2-chloroquinoline-4-carboxamide can be achieved through several methods:

- Chlorination followed by Amidation: A common method involves chlorinating quinoline derivatives followed by treatment with amines to form the carboxamide.

- Vilsmeier-Haack Reaction: This method allows for formylation followed by amidation, effectively introducing the carboxamide group into the quinoline structure.

- Microwave-Assisted Synthesis: Recent advancements have included microwave-assisted methods that enhance reaction rates and yields while minimizing by-products .

These methods are critical for producing compounds with desired properties for pharmaceutical applications.

2-Chloroquinoline-4-carboxamide has several applications:

- Pharmaceutical Development: Its derivatives are being explored as potential drugs targeting bacterial infections and cancer.

- Chemical Research: The compound serves as a building block in organic synthesis and medicinal chemistry.

- Biological Studies: It is used in various studies to understand the mechanisms of action against specific diseases.

The versatility of this compound makes it valuable in both academic and industrial research settings.

Interaction studies focusing on 2-chloroquinoline-4-carboxamide have revealed insights into its binding affinities and mechanisms:

- Protein Binding Studies: Investigations into how this compound interacts with various proteins have shown potential pathways for drug delivery and efficacy.

- Enzyme Inhibition Studies: Research indicates that it may inhibit specific enzymes involved in disease processes, providing a basis for therapeutic intervention .

These studies are essential for understanding how 2-chloroquinoline-4-carboxamide can be utilized effectively in therapeutic contexts.

Several compounds share structural similarities with 2-chloroquinoline-4-carboxamide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Chloroquinoline | Same core quinoline structure | Lacks carboxamide functionality |

| Quinoline-4-carboxylic acid | Similar core with a carboxylic acid group | Does not contain chlorine; different reactivity |

| 2-Aminoquinoline | Contains an amino group instead of a chloro | Exhibits different biological activity |

| 3-Chloroquinoline | Chlorine substitution at a different position | Varying biological activities compared to position |

These compounds illustrate the diversity within the quinoline family and highlight how slight modifications can lead to significant differences in biological activity and chemical behavior.